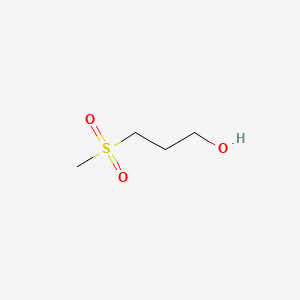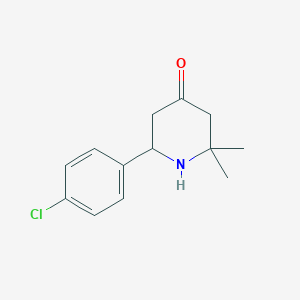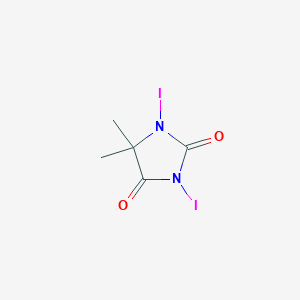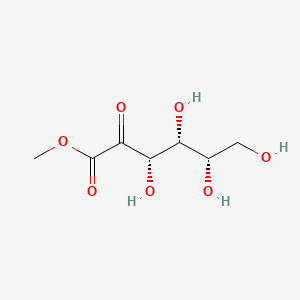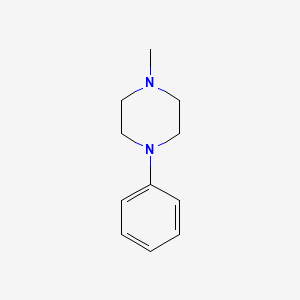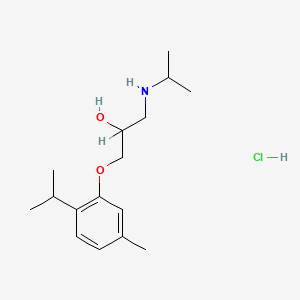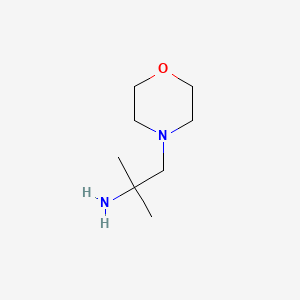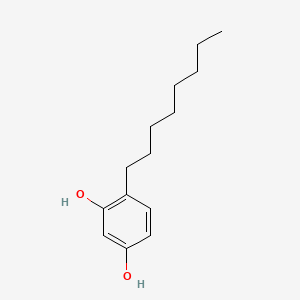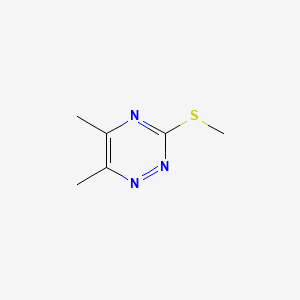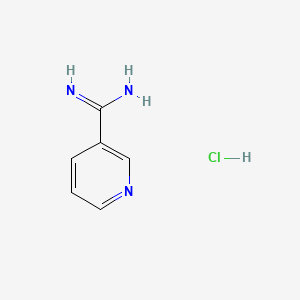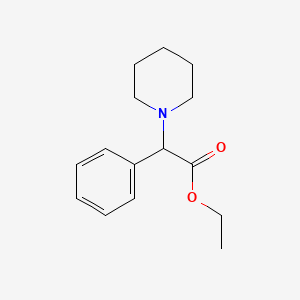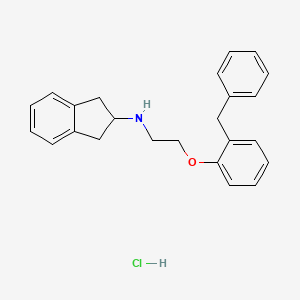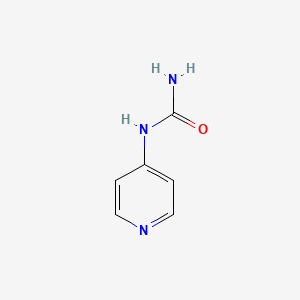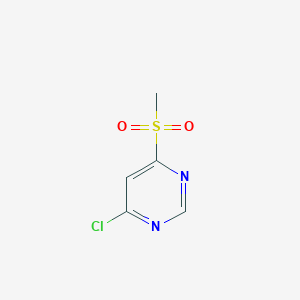
4-Chloro-6-(methylsulfonyl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S . It is a pyrimidine derivative, which is a class of compounds that contain a heterocyclic aromatic ring structure composed of two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(methylsulfonyl)pyrimidine” can be represented by the InChI code: 1S/C5H5ClN2O2S/c1-12(9,10)4-7-2-3(6)5(8)11-4/h2H,1H3 .
Chemical Reactions Analysis
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .
Physical And Chemical Properties Analysis
“4-Chloro-6-(methylsulfonyl)pyrimidine” is a solid compound . It should be stored at -20C in sealed storage, away from moisture .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
Pyrazolo[3,4-d]pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have also shown potential antimicrobial properties .
Methods of Application or Experimental Procedures
The activity of a library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .
Results or Outcomes
The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .
Antifungal Activities
Specific Scientific Field
This application is in the field of Agricultural Sciences and Pharmaceutical Sciences .
Summary of the Application
Pyrimidine derivatives, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant antifungal activities . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi .
Methods of Application or Experimental Procedures
The antifungal activities of the synthesized pyrimidine derivatives were evaluated in vitro against fourteen phytopathogenic fungi .
Results or Outcomes
The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides . Preliminary Structure-Activity Relationship (SAR) was also discussed .
Anti-Inflammatory Properties
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .
Summary of the Application
Pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant anti-inflammatory activities . These compounds are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Synthesis of 2-Cyanopyrimidines
Specific Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of 2-cyanopyrimidines . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
Methods of Application or Experimental Procedures
4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .
Results or Outcomes
Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN . All new compounds were fully characterized .
Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s
Specific Scientific Field
This application is in the field of Polymer Chemistry and Material Science .
Summary of the Application
4-Chloro-6-(methylsulfonyl)pyrimidine can be used to synthesize hyperbranched poly(arylene pyrimidine ether)s . These polymers have potential applications in various fields due to their unique properties such as low viscosity, high solubility, and good film-forming ability .
Methods of Application or Experimental Procedures
Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
Results or Outcomes
The synthesized hyperbranched poly(arylene pyrimidine ether)s were fully characterized . The results showed that these polymers have potential applications in various fields due to their unique properties .
Synthesis of Pyrimidine Derivatives
Summary of the Application
4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of various pyrimidine derivatives . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
Safety And Hazards
When handling “4-Chloro-6-(methylsulfonyl)pyrimidine”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives could be explored further .
Eigenschaften
IUPAC Name |
4-chloro-6-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVTFNEAPYZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291958 | |
| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylsulfonyl)pyrimidine | |
CAS RN |
89283-46-5 | |
| Record name | 89283-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



